NET Inhibition Potency vs Atomoxetine
2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine demonstrates high-affinity inhibition of the sodium-dependent noradrenaline transporter (NET) with a measured Kᵢ of 1 nM in radioligand binding assays [1]. In direct cross-study comparison, this represents a 5-fold greater affinity than the clinically established NET inhibitor atomoxetine, which exhibits a Kᵢ of 5 nM for human NET under comparable assay conditions [2].
5-fold higher affinity
| Evidence Dimension | Binding affinity (Kᵢ) for human norepinephrine transporter (NET) |
|---|---|
| Target Compound Data | Kᵢ = 1 nM |
| Comparator Or Baseline | Atomoxetine (Kᵢ = 5 nM) |
| Quantified Difference | 5-fold higher affinity |
| Conditions | Radioligand binding assay using [³H]-nisoxetine or similar; human NET expressed in MDCK cells or HEK293 cells |
Why This Matters
A 5-fold difference in Kᵢ may significantly impact in vitro potency and selectivity profiles, making 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine a potentially more sensitive probe for NET pharmacology studies.
- [1] BindingDB. (n.d.). BDBM172721: US9096515, 21a. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=172721 View Source
- [2] TargetMol. (n.d.). Atomoxetine hydrochloride. Retrieved from https://www.targetmol.cn/compound/Atomoxetine View Source
